N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H21N3O4/c1-30-18-11-12-21(22(13-18)31-2)26-23(28)17-9-7-16(8-10-17)14-27-15-25-20-6-4-3-5-19(20)24(27)29/h3-13,15H,14H2,1-2H3,(H,26,28) |
InChI Key |
SUKATVIWIOKXIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone moiety is typically synthesized from 2-aminobenzamide derivatives. Cyclization reactions using triethyl orthoformate (TEOF) under reflux conditions are widely employed. For example, heating 2-aminobenzamide with TEOF in anhydrous ethanol at 80°C for 12 hours yields 3,4-dihydroquinazolin-4-one. Alternative methods use acetic anhydride or DMSO as cyclizing agents.
Coupling with Benzamide and Dimethoxyphenyl Groups
The benzamide group is introduced via amidation reactions. A common approach involves reacting 4-(chloromethyl)benzoyl chloride with N-(2,4-dimethoxyphenyl)amine in the presence of a base such as triethylamine (TEA). The reaction proceeds in dichloromethane (DCM) at 0–25°C, achieving yields of 65–78%. Subsequent coupling of the quinazolinone core to the benzamide intermediate is facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Quinazolinone formation | TEOF, ethanol, 80°C, 12 h | 85% | |
| Benzamide coupling | 4-(chloromethyl)benzoyl chloride, TEA | 78% | |
| Final coupling | DCC, DMF, 24 h | 70% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, 2-aminobenzamide derivatives react with aldehydes or ketones in DMF under microwave conditions (140–420 W, 4–10 minutes) to form quinazolinones. The benzamide-dimethoxyphenyl segment is subsequently attached using a one-pot protocol with H₂O₂ as an oxidant, achieving yields of 82–89%.
Advantages:
-
Time efficiency : Reaction completion in <30 minutes vs. 12–24 hours conventionally.
-
Improved purity : Reduced side-product formation due to controlled heating.
Green Chemistry Approaches
Oxidative Cyclization with DMSO/H₂O₂
A solvent-free method utilizes dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as a green oxidant. 2-Aminobenzamide reacts with DMSO at 130°C for 20 hours, followed by coupling with N-(2,4-dimethoxyphenyl)benzamide. This method achieves a 75% yield with minimal waste.
Electrochemical Synthesis
Electrochemical cyclization using carbon and aluminum electrodes in acetic acid mediates the formation of the quinazolinone core. The reaction occurs at 0.35 A·cm⁻² in methanol, yielding 70–85% of the target compound.
Catalytic Methods
Cs₂CO₃-Mediated Coupling
Cesium carbonate (Cs₂CO₃) in DMSO at 135°C promotes the coupling of pre-formed quinazolinones with benzamide intermediates. This method avoids hazardous coupling reagents and achieves yields of 68–72%.
Nano-ZnO Catalysis
Nanoparticulate zinc oxide (nano-ZnO) accelerates the synthesis of quinazolinone precursors under mild conditions. For example, 2-aminobenzamide reacts with aldehydes in the presence of nano-ZnO at 60°C, reducing reaction time to 2 hours with 90% yield.
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Environmental Impact |
|---|---|---|---|---|
| Conventional | Reflux, DCC, 24–48 h | 65–78% | High | Moderate (solvents) |
| Microwave | 140–420 W, 4–10 min | 82–89% | Low | Low |
| DMSO/H₂O₂ | 130°C, solvent-free, 20 h | 75% | Moderate | Low |
| Electrochemical | 0.35 A·cm⁻², acetic acid, 3 h | 70–85% | Moderate | Low |
| Cs₂CO₃/DMSO | 135°C, 24 h | 68–72% | High | Moderate |
| Nano-ZnO | 60°C, 2 h | 90% | Low | Low |
Mechanistic Insights
Cyclization Pathways
Quinazolinone formation proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. In microwave-assisted methods, rapid heating promotes intramolecular cyclization, minimizing side reactions.
Coupling Dynamics
Amidation reactions involve activation of the carboxylic acid group (e.g., via DCC), forming an active ester intermediate that reacts with the dimethoxyphenyl amine. Catalytic methods like Cs₂CO₃ facilitate deprotonation, enhancing nucleophilicity.
Challenges and Optimizations
-
Purification : Column chromatography is often required due to polar byproducts.
-
Scale-up : Electrochemical and microwave methods show promise for industrial applications due to reproducibility.
-
Yield Limitations : Steric hindrance from the dimethoxyphenyl group reduces coupling efficiency; optimizing stoichiometry (1:1.2 ratio) improves yields .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Features
The target compound shares a core quinazolinone-benzamide scaffold with several analogues, differing primarily in substituents on the phenyl rings and the amine side chain. Below is a comparative analysis:
Impact of Substituents
- In contrast, the target compound’s 2,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which may influence receptor binding through steric or electronic effects .
- Amine Side Chains : The 3-methoxypropyl group in Compounds 51 and 19 is associated with improved solubility and metabolic stability compared to the target compound’s dimethoxyphenyl group .
- Antiulcer Analogues : Compound 3a-h () replaces the benzamide with a sulfonamide-linked 1,4-dihydropyridine, demonstrating how core scaffold modifications shift activity from antiviral to antiulcer applications .
Yield and Efficiency
- The synthesis of methyl-4-((2-aminobenzamido)methyl)benzoate () achieved 74% yield, while similar steps for the target compound likely follow comparable efficiency .
- Antiulcer derivatives () employed multi-step sequences with moderate yields (e.g., 81% for 4l in ), highlighting the complexity of functionalizing the quinazolinone core .
Antiviral Activity
- Compounds 51 and 19 () inhibit Respiratory Syncytial Virus (RSV) with IC50 values in the nanomolar range, attributed to their isopropylbenzyl groups enhancing target engagement . The target compound’s dimethoxyphenyl group may offer similar potency but requires empirical validation.
- In , quinazolinone derivatives with furan or oxadiazole substituents showed reduced activity (IC50 >70% POC), underscoring the importance of lipophilic substituents for antiviral efficacy .
Antiulcer Activity
- Compound 3a-h () demonstrated ulcer index reduction comparable to ranitidine, with methoxy and nitro groups enhancing activity. This contrasts with the target compound’s lack of reported gastrointestinal activity .
Biological Activity
N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.4 g/mol. The chemical structure is characterized by a benzamide backbone linked to a quinazolinone moiety through a methylene bridge.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O5 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1190274-19-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinazolinone structure is known for its role in inhibiting specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed notable activity against breast cancer (MCF-7) and lung cancer (A549) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
| HeLa | 18.7 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies indicated that it has inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.
- Case Study on Antimicrobial Resistance : A study focused on the compound's potential to combat antibiotic-resistant strains of E. coli. The results showed that the compound effectively inhibited biofilm formation, which is crucial for the survival of resistant bacteria.
Q & A
Q. What are the key synthetic routes for preparing N-(2,4-dimethoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide?
The synthesis typically involves coupling a quinazolinone core with a benzamide derivative. Key steps include:
- Amide bond formation : Reaction of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid with 2,4-dimethoxyaniline using coupling agents like EDCI/HOBt.
- Optimization : Control of temperature (60–80°C), solvent choice (DMF or THF), and reaction time (12–24 hours) to maximize yield (65–80%) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., methoxy proton signals at δ 3.8–4.0 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
- HPLC-MS : Purity assessment (≥95%) and molecular ion detection ([M+H]⁺ expected at m/z ~460) .
- Melting point analysis : Consistency with literature values (e.g., 250–255°C) to verify crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation.
- Catalytic additives : Use of 4-dimethylaminopyridine (DMAP) accelerates amide coupling, reducing reaction time by 30% .
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes premature cyclization of the quinazolinone core .
Q. How can discrepancies in reported biological activities of structural analogs be resolved?
Compare analogs using:
- SAR tables : For example, replacing the 2,4-dimethoxyphenyl group with a 3,4,5-trimethoxyphenyl group increases lipophilicity (logP +0.5) but reduces solubility, impacting bioavailability .
- Bioassay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to normalize IC₅₀ values .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina simulations with ATP-binding sites (e.g., EGFR kinase) to assess binding affinity (ΔG ≤ -9 kcal/mol suggests strong inhibition) .
- ADMET prediction : SwissADME to evaluate permeability (TPSA ~90 Ų) and cytochrome P450 interactions .
Q. How to design a structure-activity relationship (SAR) study for quinazolinone derivatives?
- Core modifications : Introduce substituents at the quinazolinone 2-position (e.g., Cl, F) to modulate electron density and H-bonding.
- Benzamide variations : Replace 2,4-dimethoxyphenyl with heteroaromatic groups (e.g., thiazole) to enhance selectivity .
Q. What strategies address stability issues in aqueous formulations?
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis of the amide bond .
- pH buffering : Use phosphate buffer (pH 7.4) to maintain solubility (>2 mg/mL) during in vitro assays .
Q. How to analyze conflicting bioactivity data across studies?
- Meta-analysis : Pool data from ≥3 independent studies and apply Cohen’s d to quantify effect sizes (e.g., antimicrobial activity: d > 0.8 indicates high efficacy) .
- Dose-response validation : Replicate assays with gradient concentrations (0.1–100 µM) to identify outliers .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization (e.g., PARP1) after compound treatment (1–10 µM) to confirm binding .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment to assess dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
